molecular formula C13H25B B1590926 trans-1-(Bromoethyl)-4-pentylcyclohexane CAS No. 71458-14-5

trans-1-(Bromoethyl)-4-pentylcyclohexane

Cat. No.: B1590926
CAS No.: 71458-14-5
M. Wt: 261.24 g/mol
InChI Key: WRDKWELHUVNKSI-UHFFFAOYSA-N
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Description

trans-1-(Bromoethyl)-4-pentylcyclohexane: is an organic compound that belongs to the class of cycloalkanes. It features a cyclohexane ring substituted with a bromoethyl group at the 1-position and a pentyl group at the 4-position. The “trans” configuration indicates that the substituents are on opposite sides of the cyclohexane ring, which affects the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Bromoethyl)-4-pentylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of trans-1-ethyl-4-pentylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical adds to the ethyl group, forming the desired bromoethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-1-(Bromoethyl)-4-pentylcyclohexane can undergo nucleophilic substitution reactions (e.g., SN2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-).

    Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of trans-1-ethyl-4-pentylcyclohexene.

    Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (t-BuOK) in a non-polar solvent like tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products:

    Substitution: trans-1-(Hydroxyethyl)-4-pentylcyclohexane.

    Elimination: trans-1-ethyl-4-pentylcyclohexene.

    Oxidation: trans-1-(Carboxyethyl)-4-pentylcyclohexane.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its stereochemical properties and reactivity in various organic reactions.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its unique structural features.
  • Investigated for its biological activity and interactions with biomolecules.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in research and development for new chemical processes and products.

Mechanism of Action

The mechanism of action of trans-1-(Bromoethyl)-4-pentylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

    trans-1-(Bromoethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a pentyl group.

    trans-1-(Bromoethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a pentyl group.

    trans-1-(Bromoethyl)-4-propylcyclohexane: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness:

  • The presence of the pentyl group in trans-1-(Bromoethyl)-4-pentylcyclohexane provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
  • The trans configuration ensures specific spatial orientation, affecting the compound’s physical properties and reactivity compared to its cis isomer.

Properties

IUPAC Name

1-(2-bromoethyl)-4-pentylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Br/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKWELHUVNKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568445
Record name 1-(2-Bromoethyl)-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71458-14-5
Record name 1-(2-Bromoethyl)-4-pentylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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